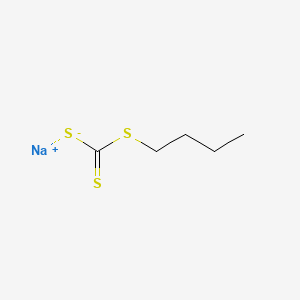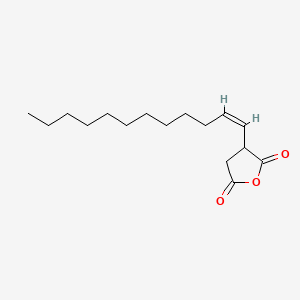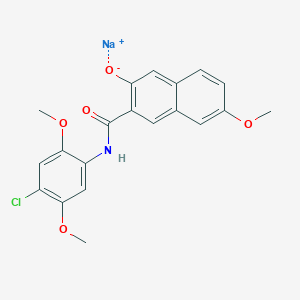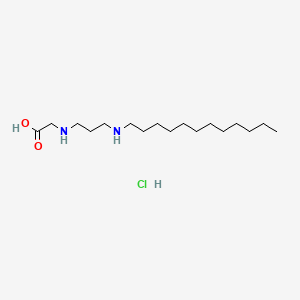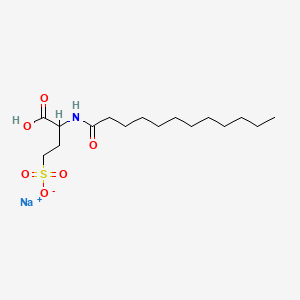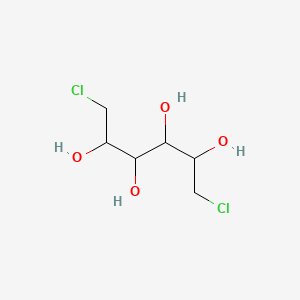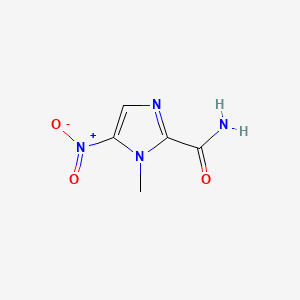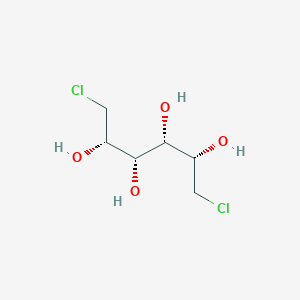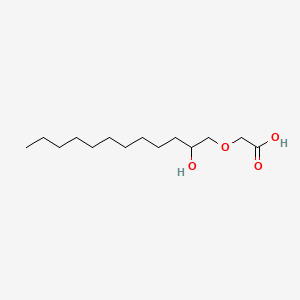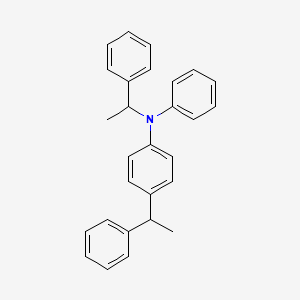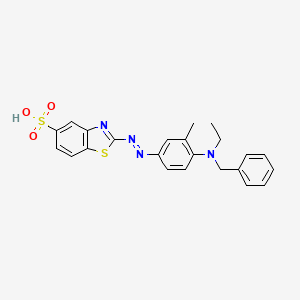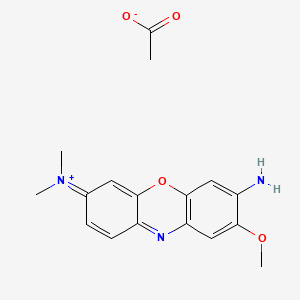
1-Isocyanato-3-(isocyanatomethyl)-1-methylcyclohexane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Isocyanato-3-(isocyanatomethyl)-1-methylcyclohexane is a chemical compound known for its unique structure and reactivity. It is a derivative of cyclohexane, featuring two isocyanate groups attached to the ring. This compound is of significant interest in various fields, including industrial chemistry and materials science, due to its versatile applications and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Isocyanato-3-(isocyanatomethyl)-1-methylcyclohexane can be synthesized through the trimerization of isocyanates. One common method involves the partial trimerization of 1-isocyanato-3,3,5-trimethyl-5-isocyanatomethylcyclohexane in a reaction coil . The reaction conditions typically include controlled temperature and the presence of a catalyst to facilitate the trimerization process.
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale trimerization processes. These processes are designed to ensure high yield and purity of the final product. The use of advanced reaction technologies and continuous production methods helps in achieving efficient and cost-effective synthesis.
Chemical Reactions Analysis
Types of Reactions: 1-Isocyanato-3-(isocyanatomethyl)-1-methylcyclohexane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the isocyanate groups into amines.
Substitution: The isocyanate groups can participate in substitution reactions, forming ureas or carbamates.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alcohols or amines can react with the isocyanate groups under mild conditions.
Major Products Formed:
Oxidation: Formation of oxides and other oxygen-containing derivatives.
Reduction: Production of amines.
Substitution: Formation of ureas, carbamates, and other substituted products.
Scientific Research Applications
1-Isocyanato-3-(isocyanatomethyl)-1-methylcyclohexane has a wide range of applications in scientific research:
Chemistry: It is used in the synthesis of polymers and other advanced materials. Its reactivity with various nucleophiles makes it a valuable building block in organic synthesis.
Biology: The compound is explored for its potential in bioconjugation and labeling of biomolecules.
Medicine: Research is ongoing to investigate its use in drug delivery systems and as a precursor for pharmaceutical compounds.
Industry: It is utilized in the production of coatings, adhesives, and sealants due to its ability to form strong, durable bonds.
Mechanism of Action
The mechanism of action of 1-Isocyanato-3-(isocyanatomethyl)-1-methylcyclohexane involves its reactivity with nucleophiles. The isocyanate groups can react with hydroxyl, amino, and other nucleophilic groups to form stable covalent bonds. This reactivity is exploited in various applications, including polymerization and cross-linking reactions. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles involved.
Comparison with Similar Compounds
1-Isocyanato-3-methylbenzene: This compound has a similar isocyanate group but
Properties
CAS No. |
93776-86-4 |
|---|---|
Molecular Formula |
C10H14N2O2 |
Molecular Weight |
194.23 g/mol |
IUPAC Name |
1-isocyanato-3-(isocyanatomethyl)-1-methylcyclohexane |
InChI |
InChI=1S/C10H14N2O2/c1-10(12-8-14)4-2-3-9(5-10)6-11-7-13/h9H,2-6H2,1H3 |
InChI Key |
KHXVVWQPIQVNRH-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCCC(C1)CN=C=O)N=C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


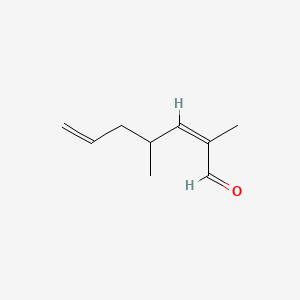
![3,3'-Methylenebis[1-(1,1-dimethylethyl)-5,6,7,8-tetrahydro-2-naphthol]](/img/structure/B12691823.png)
